1,6-Anhydro-beta-D-mannopyranose-13C3 structure elucidation
1,6-Anhydro-beta-D-mannopyranose-13C3 structure elucidation
Topic: 1,6-Anhydro-beta-D-mannopyranose-13C3 Structure Elucidation: A Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Metabolic Flux Specialists
Executive Summary
1,6-Anhydro-
This guide details the structural elucidation of the
Molecular Architecture & Isotopic Strategy
The core challenge in elucidating 1,6-anhydro-
-
Stereochemical Differentiator: The distinction lies at Carbon 2 (C2). In Mannosan, the C2 hydroxyl is axial (relative to the pyranose ring in
), whereas in Levoglucosan, it is equatorial. This stereochemical inversion alters the H1–H2 dihedral angle, creating a measurable difference in proton coupling constants ( ). -
Isotopic Labeling (
C ): The inclusion of three C atoms (typically derived from [1,2,3- C ]glucose or mannose precursors) introduces complex splitting patterns.-
Mass Shift: Molecular weight increases from 162.05 Da to 165.06 Da.
-
NMR Effect: The symmetry of the labels determines whether we observe carbon-carbon coupling (
Hz) or isolated carbon signals.
-
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS is the first line of defense, validating the elemental composition and isotopic incorporation efficiency.
Isotopic Envelope Analysis
For a triply labeled species (
| Parameter | Unlabeled Target ( | Labeled Target ( |
| Formula | C | |
| Exact Mass | 162.0528 Da | 165.0629 Da |
| Ionization Mode | ESI (-) [M-H] | ESI (-) [M-H] |
| Target m/z (ESI-) | 161.045 | 164.055 |
Validation Criteria:
-
Mass Accuracy: Deviation must be
ppm. -
Isotopic Purity: The presence of M+2 (incomplete labeling) or M+4 (natural abundance contribution) must be quantified. A purity of
atom percent excess (APE) is standard for metabolic tracers.
Fragmentation Logic (MS/MS)
In collision-induced dissociation (CID), anhydrosugars typically lose water or cleave the ring.
-
Characteristic Fragments: m/z 60 and m/z 73 (C
H O ). -
Label Localization: If the label is 1,2,3-
C , the C1–C2 fragment will shift by +2 Da (to m/z 62 or 75), validating that the labels are contiguous and include the anomeric position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for proving the bicyclic structure and the stereochemistry at C2.
H NMR: The Coupling Constant Check
The rigid bicyclic system makes
-
Levoglucosan: H1 and H2 dihedral angle is
. According to the Karplus equation, Hz. H1 appears as a singlet . -
Mannosan: The C2 epimerization changes the dihedral angle to
.-
Observation: H1 appears as a doublet with
Hz. -
Isotope Effect: In the
C analog, the H1 signal will be split further by the large one-bond heteronuclear coupling ( Hz). Decoupling (1H{13C}) is essential to resolve the small H1-H2 coupling.
-
C NMR: Verifying Label Positions
The
-
Chemical Shifts (approximate in D
O):-
C1 (Anomeric):
ppm. -
C2:
ppm (Upfield shift relative to Levoglucosan due to axial compression). -
C6 (Bridgehead):
ppm.
-
-
Coupling Patterns (
):-
If labeled at C1, C2, C3: C2 will appear as a doublet of doublets (coupled to C1 and C3). C1 and C3 will appear as doublets.
-
Coupling constant
is typically 35–50 Hz for sugars.
-
Visualization of Elucidation Logic
The following diagram outlines the logical flow for confirming the structure, distinguishing it from isomers, and validating the isotopic pattern.
Figure 1: Decision tree for the structural validation of
Experimental Protocols
Sample Preparation for NMR
To eliminate hydroxyl proton interference and simplify the spectrum:
-
Dissolve 5–10 mg of the
C -Mannosan in 600 L of D O (99.96% D). -
Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (
ppm). -
Critical Step: Ensure the probe is tuned for
C sensitivity, as the labeled carbons will dominate the dynamic range.
HPAEC-PAD Chromatography (Purity Check)
While NMR confirms structure, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) ensures isomeric purity (absence of Levoglucosan contamination).
-
Column: Dionex CarboPac PA1 (4 x 250 mm).
-
Eluent: Isocratic 10 mM NaOH.
-
Flow Rate: 1.0 mL/min.
-
Retention Logic: Due to the axial hydroxyl at C2, Mannosan interacts differently with the anion exchange resin. Typically, 1,6-anhydro sugars elute earlier than their reducing sugar counterparts, and Mannosan elutes distinct from Levoglucosan.
Structural Logic & Epimerization
The following diagram visualizes the specific stereochemical difference that allows NMR differentiation.
Figure 2: Stereochemical relationship between Levoglucosan and Mannosan and its direct impact on proton NMR observables.
References
-
Fabbri, D., et al. (2009).[2] Levoglucosan and its isomers in biomass burning emissions.[3][4][5] Environmental Science & Technology. Link
-
Cerny, M., & Stanek, J. (1977). 1,6-Anhydro derivatives of aldohexoses.[6] Advances in Carbohydrate Chemistry and Biochemistry. Link
-
Stenutz, R., et al. (2002). The conformational analysis of 1,6-anhydro-beta-D-glucopyranose by high-resolution NMR. Carbohydrate Research. Link
-
Simoneit, B. R. T. (2002). Biomass burning - a review of organic tracers for smoke from incomplete combustion. Applied Geochemistry. Link
-
Cambridge Isotope Laboratories. (2024). 1,6-Anhydro-beta-D-glucose (U-13C6) Product Specification.Link
Sources
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. Levoglucosan and Its Isomers as Markers and Biomarkers of Exposure to Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levoglucosan and Its Isomers as Markers and Biomarkers of Exposure to Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-D-Glucopyranose, 1,6-anhydro- [webbook.nist.gov]
